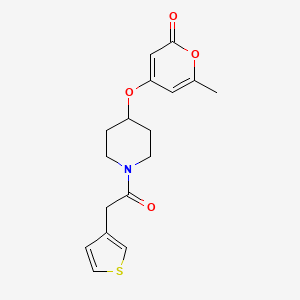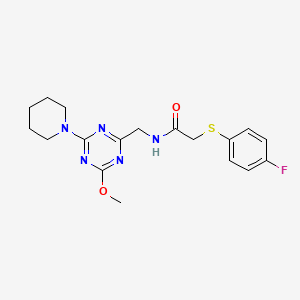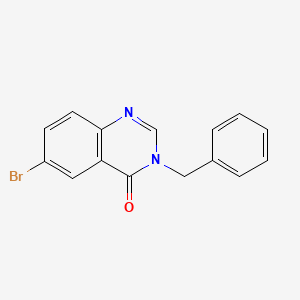![molecular formula C15H15N5O2S B2998717 (5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one CAS No. 478258-91-2](/img/structure/B2998717.png)
(5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
BenchChem offers high-quality (5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their potential as anticancer agents. They exhibit significant activity by inhibiting various enzymes and cell lines involved in cancer progression . The compound could be investigated for its efficacy against specific cancer types, particularly by studying its interaction with cancer cell receptors and its ability to induce apoptosis or inhibit cell proliferation.
Antimicrobial Properties
These derivatives also show promise as antimicrobial agents. Their structure allows them to interact with bacterial cell walls and disrupt microbial cell processes . Research could explore the compound’s effectiveness against a range of bacteria, including drug-resistant strains, and its potential use in treating bacterial infections.
Antiviral Applications
In the context of viral infections, thiazolidin-4-one derivatives have been identified as potential inhibitors of viral proteases . The compound could be analyzed for its ability to inhibit SARS-CoV-2 main protease, which is crucial for viral replication, thereby offering a new avenue for COVID-19 treatment.
Antidiabetic Effects
The derivatives are known to exhibit antidiabetic effects, possibly through the modulation of enzymes involved in glucose metabolism . Research into the compound’s role in insulin release and glucose uptake could provide insights into developing new antidiabetic medications.
Anti-inflammatory and Analgesic Activities
Thiazolidin-4-one derivatives can act as anti-inflammatory and analgesic agents. They may inhibit cyclooxygenase enzymes, reducing inflammation and pain . Studies could focus on the compound’s potential to treat inflammatory diseases and its analgesic efficacy in various pain models.
Anticonvulsant Potential
These compounds have shown anticonvulsant activities, suggesting their use in treating epilepsy and other seizure disorders . The specific compound could be tested for its ability to stabilize neuronal membranes or modulate neurotransmitter levels.
Antiparasitic and Antimalarial Capabilities
Research has indicated that thiazolidin-4-one derivatives can be effective against parasitic infections, including malaria . The compound’s potential to inhibit parasite growth and replication could be a focus of study, aiming to develop new treatments for parasitic diseases.
Enzyme Inhibition for Hypertension Management
Lastly, these derivatives may act as enzyme inhibitors, which can be beneficial in managing hypertension . Investigating the compound’s effect on angiotensin-converting enzyme or other relevant targets could lead to novel antihypertensive drugs.
properties
IUPAC Name |
(2Z,5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-3-20-14(21)13(8-11-4-6-12(22-2)7-5-11)23-15(20)18-19-9-16-17-10-19/h4-10H,3H2,1-2H3/b13-8-,18-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWZNMHOADTXOR-GOBGVIRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)/C(=C/C2=CC=C(C=C2)OC)/S/C1=N\N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-(2,3-dihydro-1H-inden-5-yl)piperazin-1-yl]ethanone](/img/structure/B2998634.png)



![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2998642.png)
![(1S,5R)-3-azoniabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2998643.png)
![N-[(3-Methyl-4-oxoquinazolin-2-yl)methyl]prop-2-enamide](/img/structure/B2998644.png)
![N-{[2-(morpholin-4-ylacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide](/img/structure/B2998647.png)
![[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B2998648.png)
![5-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-methoxybenzamide](/img/structure/B2998652.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2998655.png)
![3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B2998656.png)
